molecular formula C6H9N3 B11750478 (1S)-1-(pyrazin-2-yl)ethan-1-amine

(1S)-1-(pyrazin-2-yl)ethan-1-amine

Cat. No.: B11750478
M. Wt: 123.16 g/mol
InChI Key: IIGXIHLJMZQHJY-YFKPBYRVSA-N
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Description

(1S)-1-(pyrazin-2-yl)ethan-1-amine is an organic compound that features a pyrazine ring attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(pyrazin-2-yl)ethan-1-amine typically involves the reaction of pyrazine derivatives with ethanamine under specific conditions. One common method involves the use of pyrazine-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (S)-1-phenylethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(pyrazin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

(1S)-1-(pyrazin-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (1S)-1-(pyrazin-2-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(pyrazin-2-yl)ethan-1-amine: A stereoisomer with similar chemical properties but different biological activities.

    2-(pyrazin-2-yl)ethanamine: Lacks the stereochemistry but shares the pyrazine and ethanamine moieties.

    (1S)-1-(pyridin-2-yl)ethan-1-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness

(1S)-1-(pyrazin-2-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of the pyrazine ring. This combination of features can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

(1S)-1-pyrazin-2-ylethanamine

InChI

InChI=1S/C6H9N3/c1-5(7)6-4-8-2-3-9-6/h2-5H,7H2,1H3/t5-/m0/s1

InChI Key

IIGXIHLJMZQHJY-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=NC=CN=C1)N

Canonical SMILES

CC(C1=NC=CN=C1)N

Origin of Product

United States

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